

Spectroscopic Profile of 4-Isopropylphenylacetonitrile: A Technical Guide

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Compound of Interest

Compound Name: 4-Isopropylphenylacetonitrile

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This technical guide provides a comprehensive overview of the spectral data for **4-isopropylphenylacetonitrile** (also known as 2-(4-isopropylphenyl)acetonitrile), a key intermediate in various chemical syntheses. This document outlines the expected outcomes from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), offering a foundational dataset for its identification and characterization.

Quantitative Spectral Data

The following tables summarize the key spectral data for **4-isopropylphenylacetonitrile**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Precise experimental NMR data for **4-isopropylphenylacetonitrile** is not widely available in public spectral databases. However, based on established chemical shift principles and data for structurally related phenylacetonitrile derivatives, a predicted spectral dataset is provided below. These predictions are valuable for the initial identification and structural verification of the compound.

Table 1: Predicted ¹H NMR Spectral Data

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~ 7.25	Doublet	2H	Aromatic CH (ortho to -CH ₂ CN)
~ 7.18	Doublet	2H	Aromatic CH (meta to -CH ₂ CN)
~ 3.70	Singlet	2H	-CH ₂ CN
~ 2.95	Septet	1H	-CH(CH ₃) ₂
~ 1.25	Doublet	6H	-CH(CH ₃) ₂

Table 2: Predicted ¹³C NMR Spectral Data

Chemical Shift (δ) ppm	Assignment
~ 149.0	Aromatic C-ipso (C-CH(CH ₃) ₂)
~ 128.5	Aromatic C-ipso (C-CH ₂ CN)
~ 127.5	Aromatic CH (meta to -CH ₂ CN)
~ 127.0	Aromatic CH (ortho to -CH ₂ CN)
~ 118.0	-CN
~ 34.0	-CH(CH ₃) ₂
~ 24.0	-CH(CH ₃) ₂
~ 23.0	-CH ₂ CN

Infrared (IR) Spectroscopy

The gas-phase IR spectrum for **4-isopropylphenylacetonitrile** is available from the NIST WebBook.^[1] Key absorption bands are indicative of its principal functional groups.

Table 3: Key Infrared (IR) Absorption Bands

Wavenumber (cm ⁻¹)	Intensity	Assignment
~ 2965	Strong	C-H stretch (aliphatic, isopropyl & methylene)
~ 2250	Medium	C≡N stretch (nitrile)
~ 1610, 1515, 1460	Medium	C=C stretch (aromatic ring)
~ 830	Strong	C-H bend (para-disubstituted aromatic ring)

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) data is available from the NIST WebBook.^[1] The fragmentation pattern provides valuable information for structural elucidation. PubChemLite also provides predicted m/z values for various adducts.^[2]

Table 4: Key Mass Spectrometry (MS) Data (Electron Ionization)

m/z (Mass-to-Charge Ratio)	Relative Intensity	Assignment
159	Moderate	[M] ⁺ (Molecular Ion)
144	High	[M - CH ₃] ⁺ (Loss of a methyl group)
116	Moderate	[M - C ₃ H ₇] ⁺ (Loss of isopropyl group)

Experimental Protocols

The following are detailed methodologies for obtaining the spectral data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: A sample of **4-isopropylphenylacetonitrile** (approximately 5-10 mg) is dissolved in a deuterated solvent (e.g., 0.6-0.7 mL of CDCl₃). Tetramethylsilane (TMS) is added as an internal standard (0 ppm).

- Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or 500 MHz) is used.
- ^1H NMR Acquisition:
 - Pulse Program: Standard single-pulse sequence.
 - Acquisition Time: Approximately 2-3 seconds.
 - Relaxation Delay: 1-2 seconds.
 - Number of Scans: 8-16, depending on sample concentration.
- ^{13}C NMR Acquisition:
 - Pulse Program: Proton-decoupled pulse sequence.
 - Acquisition Time: Approximately 1-2 seconds.
 - Relaxation Delay: 2-5 seconds.
 - Number of Scans: 128-1024, due to the low natural abundance of ^{13}C .
- Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to TMS.

Infrared (IR) Spectroscopy

- Sample Preparation: As **4-isopropylphenylacetonitrile** is a liquid at room temperature, a thin film is prepared by placing a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.
- Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.
- Data Acquisition:
 - A background spectrum of the clean salt plates is first recorded.
 - The sample is then placed in the spectrometer's sample compartment.

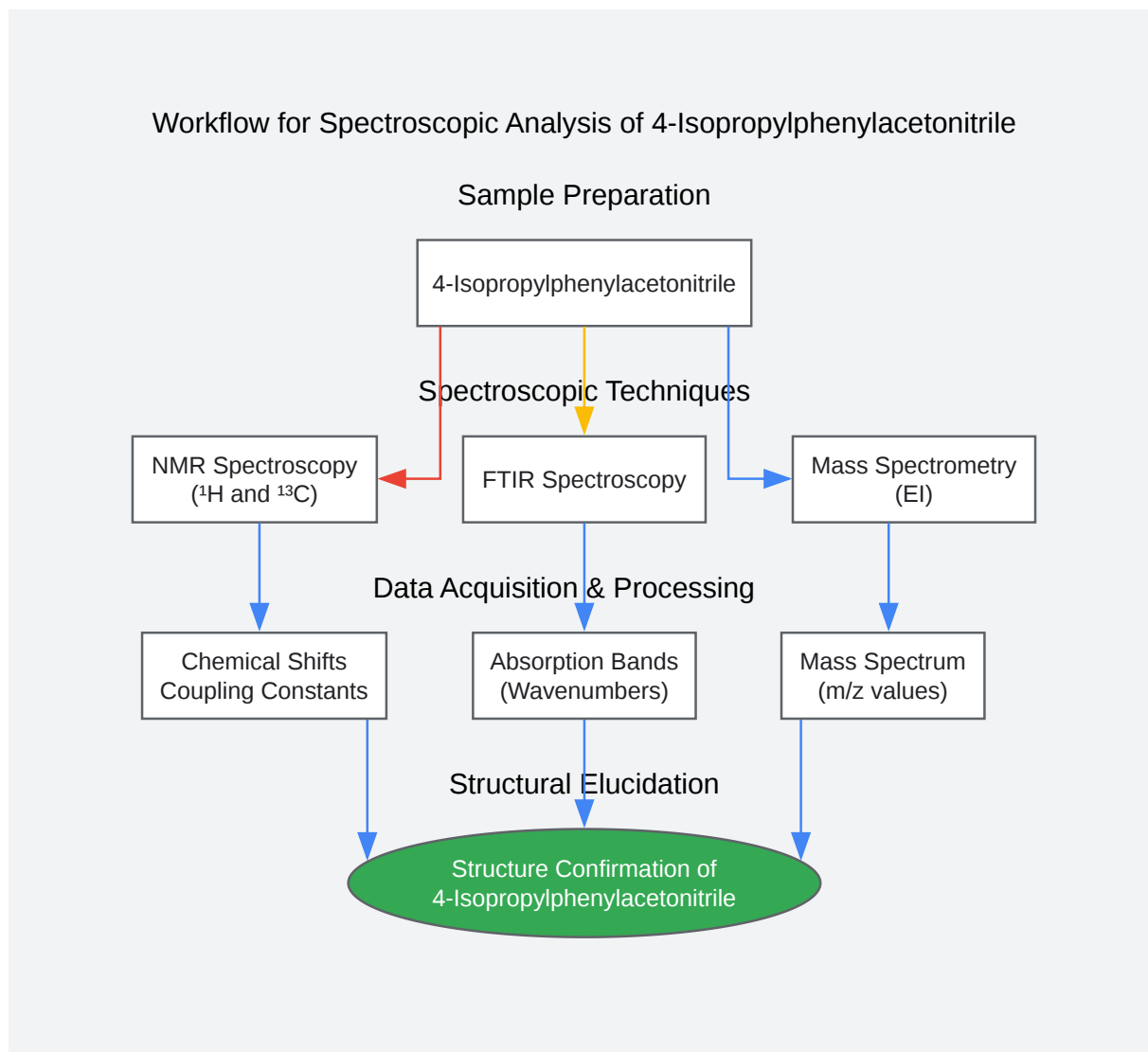
- The spectrum is typically recorded over a range of 4000-400 cm^{-1} .
- Multiple scans (e.g., 16-32) are averaged to improve the signal-to-noise ratio.
- Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final transmittance or absorbance spectrum.

Mass Spectrometry (MS)

- Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct injection or through a gas chromatograph (GC-MS) for separation from any impurities.
- Ionization Method: Electron Ionization (EI) is a common method for this type of molecule.^[1]
 - Electron Energy: A standard energy of 70 eV is used to induce ionization and fragmentation.
- Mass Analyzer: A quadrupole or time-of-flight (TOF) mass analyzer is used to separate the ions based on their mass-to-charge ratio.
- Data Acquisition: The detector records the abundance of ions at each m/z value, generating a mass spectrum.

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of **4-isopropylphenylacetonitrile**.



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Caption: Logical workflow for the spectroscopic analysis of **4-Isopropylphenylacetonitrile**.

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References

- 1. 4-Isopropylphenylacetonitrile [webbook.nist.gov]
- 2. PubChemLite - 4-isopropylphenylacetonitrile (C11H13N) [pubchemlite.lcsb.uni.lu]
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